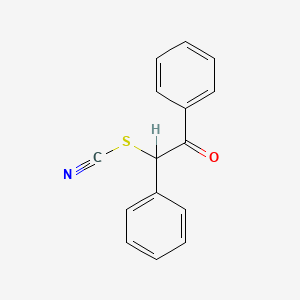

2-Oxo-1,2-diphenylethyl thiocyanate

Description

2-Oxo-1,2-diphenylethyl thiocyanate is a thiocyanate derivative characterized by a central 2-oxo-1,2-diphenylethyl scaffold. Its structure comprises two phenyl groups attached to an ethyl chain bearing a ketone (oxo) group and a thiocyanate (-SCN) substituent. The compound’s reactivity and applications are likely influenced by the electron-withdrawing thiocyanate group and steric effects from the diphenylethyl moiety.

Propriétés

Numéro CAS |

19203-00-0 |

|---|---|

Formule moléculaire |

C15H11NOS |

Poids moléculaire |

253.32 g/mol |

Nom IUPAC |

(2-oxo-1,2-diphenylethyl) thiocyanate |

InChI |

InChI=1S/C15H11NOS/c16-11-18-15(13-9-5-2-6-10-13)14(17)12-7-3-1-4-8-12/h1-10,15H |

Clé InChI |

GVHNHLDTXHQFNQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC#N |

SMILES canonique |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC#N |

Autres numéros CAS |

19203-00-0 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following analysis compares 2-Oxo-1,2-diphenylethyl thiocyanate with structurally related thiocyanate-containing compounds reported in the literature, focusing on molecular properties, physical characteristics, and reactivity.

Molecular and Physical Properties

Table 1: Comparative Data for 2-Oxo-1,2-diphenylethyl Thiocyanate and Analogs

*Data inferred from structural analogs.

Key Observations:

Melting Points: Bulkier substituents correlate with higher melting points. For example, compound 7h (307–308°C), featuring phenylaminocarbonyl and thiadiazole groups, has a significantly higher melting point than 7j (122–123°C) with a thienoyl substituent . The styryl group in 15b (151–152°C) imparts moderate thermal stability compared to thienoyl analogs .

Synthetic Yields: Yields for analogs range from 65% to 70%, suggesting that steric or electronic effects from substituents (e.g., thienoyl vs. styryl) marginally impact reaction efficiency .

Molecular Weight and Solubility: Higher molecular weight compounds (e.g., 7h at 547.65 g/mol) may exhibit lower solubility in polar solvents due to increased hydrophobicity. The target compound’s smaller size (253.32 g/mol) could enhance solubility in organic solvents like ethanol or DMSO.

Spectroscopic and Reactivity Profiles

Infrared (IR) Spectroscopy:

- Carbonyl (C=O) stretches in analogs appear between 1660–1675 cm⁻¹, consistent with ketone or amide groups . The target compound’s oxo group is expected to show a similar absorption.

Nuclear Magnetic Resonance (NMR):

- 1H NMR: Aromatic protons in analogs resonate between δ 6.8–8.4 ppm, reflecting the electronic environment of phenyl or thienoyl groups . The target compound’s diphenylethyl moiety would likely show complex splitting in this region.

- 13C NMR : Carbonyl carbons in analogs appear at δ 165–178 ppm, while thiocyanate-attached carbons are observed near δ 120–140 ppm .

Reactivity:

- The thiocyanate group’s nucleophilicity enables participation in cyclization or substitution reactions. For example, analogs form thiadiazole rings via reactions with hydrazonoyl halides .

- Electron-withdrawing groups (e.g., ketones) may enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.